molecular formula C10H12N2O2 B14403199 N'-(Acetyloxy)-4-methylbenzene-1-carboximidamide CAS No. 88303-28-0

N'-(Acetyloxy)-4-methylbenzene-1-carboximidamide

Cat. No.: B14403199
CAS No.: 88303-28-0
M. Wt: 192.21 g/mol
InChI Key: MOPLQUPUKUKTHG-UHFFFAOYSA-N
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Description

N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is an organic compound that features an acetyloxy group attached to a 4-methylbenzene-1-carboximidamide structure

Properties

CAS No.

88303-28-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[[amino-(4-methylphenyl)methylidene]amino] acetate

InChI

InChI=1S/C10H12N2O2/c1-7-3-5-9(6-4-7)10(11)12-14-8(2)13/h3-6H,1-2H3,(H2,11,12)

InChI Key

MOPLQUPUKUKTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide typically involves the acetylation of 4-methylbenzene-1-carboximidamide. One common method is the reaction of 4-methylbenzene-1-carboximidamide with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties .

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